2-(4-iodophenoxy)-1-phenylethanone
Description
2-(4-Iodophenoxy)-1-phenylethanone is a substituted acetophenone derivative featuring an iodophenoxy group at the para position of the phenyl ring. The iodine atom in the para-phenoxy group introduces steric bulk, strong electron-withdrawing effects, and increased lipophilicity compared to smaller halogens like chlorine or bromine. These characteristics may influence its reactivity, biological activity, and physicochemical behavior .
Properties
IUPAC Name |
2-(4-iodophenoxy)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNTMYVYFDZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-1-phenylethanone typically involves the reaction of 4-iodophenol with 2-bromo-1-phenylethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-iodophenol displaces the bromide ion from 2-bromo-1-phenylethanone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for 2-(4-iodophenoxy)-1-phenylethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-1-phenylethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling or Heck reactions.
Oxidation and Reduction: The phenylethanone moiety can be subjected to oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.
Heck Reaction: Palladium catalysts, base (e.g., triethylamine), and alkenes.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various biaryl compounds or alkenes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-(4-Iodophenoxy)-1-phenylethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-1-phenylethanone largely depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific biological targets. The phenoxy and phenylethanone moieties can engage in various interactions with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-iodophenoxy)-1-phenylethanone, highlighting substituent effects on properties:
Key Comparisons:
The nitrophenoxy derivative () exhibits exceptional nonlinear optical behavior due to strong electron-withdrawing NO₂, whereas iodine’s polarizability might favor charge-transfer interactions.
Biological Activity: Arylpiperazine derivatives (e.g., ) demonstrate potent neuropathic pain relief, suggesting that bulky substituents like iodophenoxy may enhance receptor binding if steric hindrance is minimized. Sulfonated analogs () show neuroprotective docking scores (e.g., -11.911 kcal/mol against AChE), implying that iodine’s size could modulate target selectivity.
Synthesis and Stability: Chlorinated analogs () are synthesized via straightforward alkylation or sulfonation, monitored by GC/TLC. The iodophenoxy variant may require milder conditions to avoid iodine displacement. Radical/anionic stability studies () on nitroaromatic analogs suggest iodophenoxy derivatives could exhibit unique redox behavior due to iodine’s redox activity.
Physicochemical Properties: Melting points vary significantly: chlorophenyl analogs melt at 138°C (), while sulfonated neuroprotective derivatives range from 136–173°C (). The iodine atom’s bulk may lower melting points compared to nitro or sulfonyl groups. Lipophilicity (logP) is likely higher for iodophenoxy than for nitro- or piperazinyl-substituted analogs, impacting membrane permeability in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
